Cas no 21270-01-9 (1-2-bromo-1-(butan-2-yloxy)ethyl-3-chlorobenzene)

1-2-Bromo-1-(butan-2-yloxy)ethyl-3-chlorobenzene is a halogenated aromatic compound featuring both bromine and chlorine substituents, along with an ether-functionalized side chain. This structure imparts reactivity suitable for use as an intermediate in organic synthesis, particularly in cross-coupling reactions or nucleophilic substitutions. The presence of bromine enhances its utility in palladium-catalyzed transformations, while the chlorobenzene moiety offers stability for further functionalization. The butan-2-yloxy group contributes to moderate solubility in organic solvents, facilitating handling in synthetic workflows. This compound is valued for its versatility in constructing complex molecular architectures, particularly in pharmaceutical and agrochemical research, where precise halogenation patterns are often required.
1-2-bromo-1-(butan-2-yloxy)ethyl-3-chlorobenzene structure
21270-01-9 structure
Product Name:1-2-bromo-1-(butan-2-yloxy)ethyl-3-chlorobenzene
CAS No:21270-01-9
MF:C12H16BrClO
MW:291.611842155457
CID:1399763
PubChem ID:30563
Update Time:2025-05-28

1-2-bromo-1-(butan-2-yloxy)ethyl-3-chlorobenzene Chemical and Physical Properties

Names and Identifiers

    • 1-[2-bromo-1-(butan-2-yloxy)ethyl]-3-chlorobenzene
    • 1-(2-bromo-1-butan-2-yloxyethyl)-3-chlorobenzene
    • 1-2-bromo-1-(butan-2-yloxy)ethyl-3-chlorobenzene
    • AKOS011393786
    • 1-(2-Bromo-1-(sec-butoxy)ethyl)-3-chlorobenzene
    • 1-{2-Bromo-1-[(butan-2-yl)oxy]ethyl}-3-chlorobenzene
    • 21270-01-9
    • CS-0299774
    • DTXSID90943735
    • alpha-(Bromomethyl)-m-chlorobenzyl sec-butyl ether
    • EN300-1133228
    • BRN 0782432
    • ETHER, alpha-(BROMOMETHYL)-m-CHLOROBENZYL sec-BUTYL
    • Inchi: 1S/C12H16BrClO/c1-3-9(2)15-12(8-13)10-5-4-6-11(14)7-10/h4-7,9,12H,3,8H2,1-2H3
    • InChI Key: KMKOFKBXRUWRID-UHFFFAOYSA-N
    • SMILES: BrCC(C1C=CC=C(C=1)Cl)OC(C)CC

Computed Properties

  • Exact Mass: 290.00738
  • Monoisotopic Mass: 290.00731g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 177
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 9.2Ų

Experimental Properties

  • PSA: 9.23

1-2-bromo-1-(butan-2-yloxy)ethyl-3-chlorobenzene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1133228-1.0g
1-[2-bromo-1-(butan-2-yloxy)ethyl]-3-chlorobenzene
21270-01-9
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$0.0 2023-06-09
Enamine
EN300-1133228-0.05g
1-[2-bromo-1-(butan-2-yloxy)ethyl]-3-chlorobenzene
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Enamine
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$678.0 2023-10-26
Enamine
EN300-1133228-0.25g
1-[2-bromo-1-(butan-2-yloxy)ethyl]-3-chlorobenzene
21270-01-9 95%
0.25g
$708.0 2023-10-26
Enamine
EN300-1133228-0.5g
1-[2-bromo-1-(butan-2-yloxy)ethyl]-3-chlorobenzene
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Enamine
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Enamine
EN300-1133228-2.5g
1-[2-bromo-1-(butan-2-yloxy)ethyl]-3-chlorobenzene
21270-01-9 95%
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$1509.0 2023-10-26
Enamine
EN300-1133228-5g
1-[2-bromo-1-(butan-2-yloxy)ethyl]-3-chlorobenzene
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$2235.0 2023-10-26
Enamine
EN300-1133228-10g
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